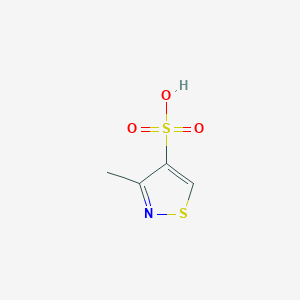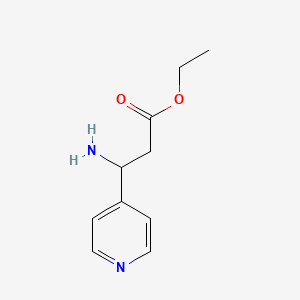
Ethyl 3-amino-3-(pyridin-4-yl)propanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate involves using 4-(methylamino)-3-nitrobenzoic acid as a starting material. The compound is obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography . It is one of the most important intermediates in the synthesis of Dabigatran etexilate .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-3-(pyridin-4-yl)propanoate has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The InChI code for the compound is1S/C10H14N2O2/c1-2-14-10 (13)6-9 (11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3-amino-3-(pyridin-4-yl)propanoate is 194.23 . The InChI code for the compound is1S/C10H14N2O2/c1-2-14-10 (13)6-9 (11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3 . The storage temperature is recommended to be 2-8°C .
Applications De Recherche Scientifique
Anti-Gastric Cancer Activity
Ethyl 3-amino-3-(pyridin-4-yl)propanoate has been studied for its potential in treating gastric cancer. A study has shown that this compound, when synthesized and characterized, exhibited in vitro anti-cancer activity against human gastric cancer cell lines such as SGC-790, MKN-4, and MKN45 . This suggests its potential use as a therapeutic agent in the management of gastric cancer.
Synthesis of Dabigatran Etexilate
This compound serves as an important intermediate in the synthesis of Dabigatran Etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases . The synthesis route of Ethyl 3-amino-3-(pyridin-4-yl)propanoate is crucial for producing this medication, which highlights its significance in pharmaceutical manufacturing.
Molecular Docking Studies
Molecular docking studies have utilized Ethyl 3-amino-3-(pyridin-4-yl)propanoate to clarify its structure-activity relationship . These studies are essential for understanding how the compound interacts with biological targets, which is fundamental for drug design and development.
Diabetes Management
Compounds related to Ethyl 3-amino-3-(pyridin-4-yl)propanoate have been explored for their efficacy in reducing blood glucose levels . This indicates potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and related complications.
Cardiovascular Disease Treatment
Due to its role in the synthesis of Dabigatran Etexilate and its potential impact on blood glucose levels, Ethyl 3-amino-3-(pyridin-4-yl)propanoate may indirectly contribute to the treatment of cardiovascular diseases . Managing thromboses and blood glucose can be vital in the prevention and treatment of heart-related ailments.
Anti-Thrombotic Applications
As an intermediate in the production of Dabigatran Etexilate, Ethyl 3-amino-3-(pyridin-4-yl)propanoate is part of the process to create medications that have anti-thrombotic effects . This is particularly important for patients at risk of developing blood clots.
Safety and Hazards
Ethyl 3-amino-3-(pyridin-4-yl)propanoate may cause irritation of the digestive tract. Ingestion of large amounts may cause gastrointestinal irritation . It may also cause respiratory tract irritation . The compound should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .
Mécanisme D'action
Target of Action
Ethyl 3-amino-3-(pyridin-4-yl)propanoate is a new heterocyclic compound . It has been found to have in vitro anti-cancer activity against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45 . Therefore, the primary targets of this compound are likely to be certain proteins or enzymes involved in the growth and proliferation of these cancer cells.
Mode of Action
It is known that the compound forms hydrogen bonds and π interactions with molecules in the crystal , which suggests that it may interact with its targets in a similar manner. These interactions could lead to changes in the targets’ structure or function, thereby inhibiting the growth of cancer cells.
Result of Action
The in vitro anti-cancer activity of Ethyl 3-amino-3-(pyridin-4-yl)propanoate suggests that the compound’s action results in the inhibition of cancer cell growth
Propriétés
IUPAC Name |
ethyl 3-amino-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-9(11)8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUSVQSWWDQQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634255 | |
| Record name | Ethyl 3-amino-3-(pyridin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(pyridin-4-yl)propanoate | |
CAS RN |
77742-28-0 | |
| Record name | Ethyl 3-amino-3-(pyridin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





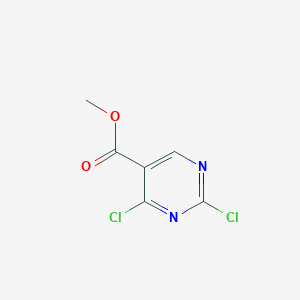
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1371410.png)

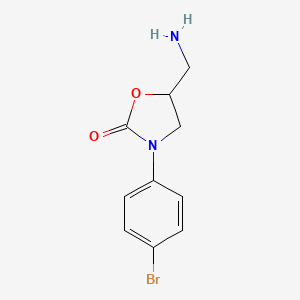
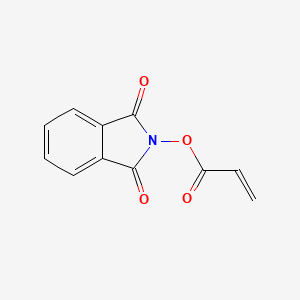
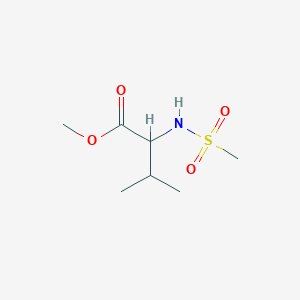
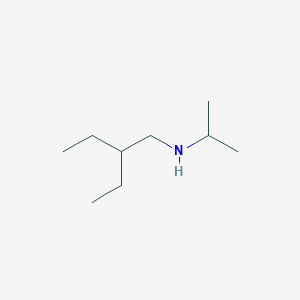


![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/structure/B1371429.png)
